(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Description

Chemical Identity and Significance

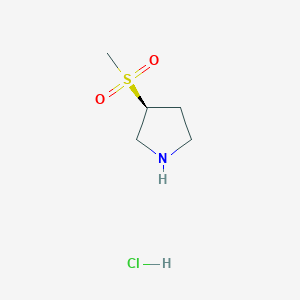

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a chiral sulfonyl-substituted heterocyclic compound characterized by its distinctive molecular architecture and stereochemical properties. The compound possesses the molecular formula C₅H₁₂ClNO₂S and exhibits a molecular weight of 185.67 g/mol. The Chemical Abstracts Service (CAS) registry number for this specific enantiomer is 1407997-84-5, distinguishing it from its racemic mixture and opposite enantiomer. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3S)-3-methylsulfonylpyrrolidine hydrochloride, reflecting its stereochemical designation and functional group composition.

The structural identity of this compound encompasses a five-membered nitrogen-containing pyrrolidine ring with a methylsulfonyl group (-SO₂CH₃) attached at the third position in the S configuration. The Standard International Chemical Identifier (InChI) code for this compound is InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-/m0/s1, providing a unique digital representation of its molecular structure. The corresponding InChI Key is LRCGEDCMPFJUSI-JEDNCBNOSA-N, serving as a shortened version for database searches and computational applications.

Table 1: Fundamental Chemical Properties of this compound

The significance of this compound extends beyond its fundamental chemical properties to encompass its role as a crucial intermediate in pharmaceutical synthesis. Pyrrolidine derivatives have gained considerable attention in medicinal chemistry due to their widespread occurrence in bioactive natural products and pharmaceutical molecules. The five-membered pyrrolidine ring represents one of the most prevalent nitrogen heterocycles utilized by medicinal chemists for developing compounds targeting human diseases. The strategic importance of this scaffold arises from multiple factors, including the possibility to efficiently explore pharmacophore space through sp³-hybridization, its contribution to molecular stereochemistry, and the increased three-dimensional coverage resulting from the non-planarity of the ring.

The methylsulfonyl functional group in this compound introduces additional chemical reactivity and biological activity potential. Sulfonyl-containing compounds have demonstrated significant biological activities, including antimicrobial and anti-inflammatory properties. The electron-withdrawing nature of the methylsulfonyl group influences the electronic properties of the pyrrolidine ring, affecting both chemical reactivity and potential biological interactions. This combination of structural features positions this compound as a versatile building block for constructing more complex pharmaceutical molecules.

Historical Context and Research Evolution

The development of pyrrolidine chemistry and its therapeutic applications has evolved significantly over the past several decades, with this compound representing a culmination of advances in stereoselective synthesis and functional group manipulation. The historical trajectory of pyrrolidine research can be traced through several key phases, beginning with early recognition of the pyrrolidine motif in natural products and progressing to sophisticated synthetic methodologies for accessing enantiomerically pure derivatives.

Early research in pyrrolidine chemistry focused primarily on the identification and isolation of naturally occurring pyrrolidine alkaloids, which demonstrated diverse biological activities ranging from central nervous system effects to antimicrobial properties. This foundational work established the therapeutic potential of pyrrolidine-containing compounds and motivated synthetic chemists to develop efficient methodologies for accessing these structures. The recognition that stereochemistry plays a crucial role in biological activity drove the development of asymmetric synthesis approaches, particularly for pyrrolidine derivatives bearing chiral centers.

The evolution of synthetic methodologies for pyrrolidine derivatives has been particularly noteworthy in recent years, with significant advances in enantioselective synthesis techniques. Traditional approaches for synthesizing chiral pyrrolidine compounds often involved enzymatic processes or complex procedures utilizing chiral auxiliaries, which limited substrate scope and efficiency. The development of catalytic asymmetric methodologies has transformed this field, enabling more efficient and selective access to enantiomerically pure pyrrolidine derivatives.

Table 2: Historical Development of Pyrrolidine Synthesis Methodologies

| Time Period | Synthetic Approach | Key Features | Limitations |

|---|---|---|---|

| Early Period | Natural Product Isolation | Direct access to bioactive compounds | Limited structural diversity |

| Mid-Period | Chiral Auxiliary Methods | Stereocontrol through auxiliary groups | Multi-step procedures, low efficiency |

| Modern Era | Catalytic Asymmetric Synthesis | High enantioselectivity, broad scope | Catalyst development requirements |

| Current | Metal-Catalyzed Hydromethylation | Direct methyl installation, high selectivity | Specialized reaction conditions |

The development of cobalt-catalyzed asymmetric hydromethylation represents a particularly significant advancement in the synthesis of methylated pyrrolidine derivatives. This methodology enables the direct and stereoselective installation of methyl groups onto nitrogen-containing heterocycles, streamlining the synthesis of compounds like this compound. The traditional synthesis of enantioenriched 3-methylpyrrolidine derivatives previously required up to five or six steps under harsh conditions using expensive starting materials. In contrast, modern cobalt-catalyzed approaches provide more efficient routes with outstanding enantioselectivity, typically achieving enantiomeric excess values ranging from 90 to 99 percent.

Research into pyrrolidine-based drug candidates has expanded significantly in recent years, with numerous studies demonstrating the therapeutic potential of these compounds across diverse disease areas. The development of pyrrolidine-based fragments for drug discovery has emerged as a particularly active area of research, focusing on the design and synthesis of pyrrolidine derivatives with optimal fragment-like physicochemical properties. These efforts have contributed to the understanding of how pyrrolidine stereochemistry influences biological activity and molecular recognition.

The synthesis of this compound and related compounds has benefited from advances in chiral resolution techniques and asymmetric synthesis methodologies. Historical approaches often relied on classical resolution of racemic mixtures, but modern synthetic strategies emphasize direct asymmetric synthesis from readily available starting materials. The development of efficient synthetic routes has made these compounds more accessible for pharmaceutical research and development applications.

Stereochemical Relevance

The stereochemical properties of this compound represent a fundamental aspect of its chemical identity and biological significance. The presence of a chiral center at the third position of the pyrrolidine ring creates two possible enantiomers, with the S configuration referring to the specific spatial arrangement of substituents around this stereogenic center. This stereochemical distinction is crucial because enantiomers can exhibit dramatically different biological activities, binding affinities, and pharmacological profiles when interacting with chiral biological targets such as enzymes and receptors.

The stereochemical significance of 3-methylpyrrolidine derivatives extends beyond simple enantiomeric differences to encompass conformational effects that influence molecular recognition and biological activity. The pyrrolidine ring system exhibits a phenomenon known as pseudorotation, where the non-planar five-membered ring can adopt multiple conformational states. The introduction of substituents at specific positions, such as the methylsulfonyl group at the third position, can influence this conformational flexibility and lock the ring into preferred conformations that optimize biological interactions.

Research has demonstrated that the stereochemistry of pyrrolidine derivatives significantly affects their binding interactions with biological targets. In the case of 3-substituted pyrrolidines, the spatial orientation of substituents can determine selectivity toward specific protein isoforms and receptors. For example, studies have shown that different stereoisomers of methylpyrrolidine derivatives can exhibit varying degrees of selectivity for estrogen receptor subtypes, with the R configuration promoting different biological responses compared to the S configuration.

Table 3: Stereochemical Impact on Biological Activity of Pyrrolidine Derivatives

The synthesis of enantiomerically pure this compound requires careful control of stereochemistry throughout the synthetic sequence. Modern asymmetric synthesis approaches have achieved remarkable levels of stereoselectivity, with many reactions producing products with enantiomeric excess values exceeding 95 percent. The cobalt-catalyzed hydromethylation methodology represents a particularly effective approach for installing methyl groups with high stereocontrol, enabling direct access to the desired S enantiomer without the need for subsequent resolution steps.

The conformational properties of this compound are influenced by both the stereochemistry of the chiral center and the electronic effects of the methylsulfonyl substituent. The electron-withdrawing nature of the sulfonyl group affects the electron density of the pyrrolidine nitrogen, potentially influencing the compound's basicity and hydrogen bonding capabilities. These electronic effects, combined with steric interactions between the methylsulfonyl group and other ring substituents, contribute to the overall three-dimensional shape of the molecule and its potential for specific molecular recognition.

The stereochemical integrity of this compound must be maintained throughout synthetic transformations and storage conditions. The compound's stability under various conditions has been characterized, with storage at 2-8°C recommended to preserve both chemical integrity and stereochemical purity. Understanding the factors that influence stereochemical stability is crucial for maintaining the compound's utility in pharmaceutical applications, where enantiomeric purity is often a critical quality parameter.

Propriétés

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H12ClNO2S

- Molecular Weight : 185.67 g/mol

- IUPAC Name : this compound

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The compound's structure allows it to influence receptor affinity and selectivity, which is crucial for its pharmacological effects.

Pharmacological Effects

- Dopamine Receptor Modulation : Research indicates that this compound may exhibit selective binding to dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor, where it shows potential as an antagonist .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific receptor activities at micromolar concentrations. For instance, binding assays have shown that it can selectively inhibit dopamine receptor subtypes with varying affinities, suggesting a nuanced role in neurotransmission modulation .

Study 1: Dopamine Receptor Selectivity

A study conducted by Michino et al. explored the binding affinities of various ligands at dopamine receptor subtypes, including this compound. The results indicated that this compound had a significant preference for the D3 receptor over other subtypes, with a Ki value of approximately 50 nM .

Study 2: Serotonin Receptor Antagonism

Another investigation focused on the antagonistic properties of this compound at the 5-HT7 receptor. The study revealed that the compound effectively inhibited receptor activity in a dose-dependent manner, with an IC50 value around 30 nM. This suggests its potential utility in managing conditions associated with serotonin dysregulation .

Comparative Analysis with Analogous Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki/IC50) | Activity Type |

|---|---|---|---|

| (S)-3-(Methylsulfonyl)pyrrolidine | D3 Receptor | 50 nM | Selective Agonist |

| SB-269970 | 5-HT7 Receptor | 30 nM | Antagonist |

| R-3-(2-(2-(4-Methylpiperidin-1-ylethyl)phenol) | D2/D3 Receptors | Varies | Mixed Activity |

Comparaison Avec Des Composés Similaires

Key Observations :

- Stereochemical Influence : The (S)-configuration may confer distinct biological activity relative to its (R)-isomer (CAS 235093-98-8), as seen in enantioselective receptor binding .

- Functional Group Diversity: The cyano group in 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3) offers nitrile reactivity but lacks the hydrogen-bond acceptor capacity of sulfonyl groups .

Research Findings

- Pharmacological Potential: Methylsulfonyl-containing pyrrolidines are implicated in COX-2 inhibition, as demonstrated by compounds like (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene), which showed spinal analgesic effects in rodent models . This suggests the target compound could serve as a scaffold for anti-inflammatory or analgesic agents.

- Stereoselectivity: (S)-configured pyrrolidines, such as (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS 1421033-80-8), exhibit preferential binding to adrenergic receptors, highlighting the importance of chirality in drug-receptor interactions .

Méthodes De Préparation

Starting Material and Chiral Induction

A common approach begins with chiral starting materials such as trans-4-hydroxy-L-proline or protected pyrrolidine derivatives. For example, the patent CN102531987A describes the use of trans-4-hydroxy-L-proline as a raw material to prepare (S)-3-aminopyrrolidine dihydrochloride, which can be further functionalized to the methylsulfonyl derivative.

Key Intermediate Formation

The synthesis involves preparing a key intermediate such as (S)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine. This intermediate is generated by sulfonylation of the 3-hydroxy group in the protected pyrrolidine ring using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine in dichloromethane at 0 °C to room temperature).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonylation | MsCl, Et3N, CH2Cl2, 0 °C to RT | Formation of 3-methanesulfonyloxypyrrolidine intermediate |

Azide Substitution and Reduction to Amine

The methanesulfonyloxy group is then displaced by an azide nucleophile (e.g., sodium azide) to form (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine. This azide intermediate is subsequently reduced to the corresponding amine using triphenylphosphine and concentrated hydrochloric acid, yielding (S)-3-aminopyrrolidine dihydrochloride.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azide substitution | NaN3, solvent (e.g., DMF or DMSO), heat | Formation of 3-azidopyrrolidine intermediate |

| Reduction to amine | Triphenylphosphine, concentrated HCl | Formation of (S)-3-aminopyrrolidine dihydrochloride |

Oxidation to Methylsulfonyl Derivative

The amino intermediate is then subjected to oxidation to introduce the methylsulfonyl group at the 3-position. This can be achieved by oxidation of the corresponding methylthio or methylsulfanyl precursor using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The oxidation step converts the sulfide to the sulfone, resulting in (S)-3-(methylsulfonyl)pyrrolidine.

Final Hydrochloride Salt Formation

The free base of (S)-3-(methylsulfonyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or ethyl acetate, followed by isolation as a crystalline solid.

Comparative Yields and Efficiency

A study on related sulfur-containing spirocyclic pyrrolidines indicates that synthetic routes involving protection-deprotection sequences and Petasis reaction intermediates yield overall 39–49% of the hydrochloride salts, which is significantly better than earlier methods with yields around 22%. This suggests that careful choice of synthetic sequence and protecting groups can optimize the preparation efficiency.

| Approach | Key Features | Overall Yield (%) | Reference |

|---|---|---|---|

| Approach II | Direct synthesis with hydrazine hydrate | ~22 | |

| Approach III | Petasis reaction and Boc protection | 39–49 |

Summary of Research Findings

- The use of trans-4-hydroxy-L-proline as a chiral starting material allows stereoselective synthesis of (S)-3-aminopyrrolidine intermediates.

- Sulfonylation with methanesulfonyl chloride under controlled conditions effectively introduces the methylsulfonyl group after appropriate intermediate transformations.

- Azide displacement and reduction steps are critical for maintaining stereochemical integrity and introducing the amino functionality required for subsequent oxidation.

- Oxidation of methylthio intermediates to methylsulfonyl derivatives is a reliable method to achieve the target sulfone functionality.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates purification and handling.

Q & A

Q. What are the established synthetic routes for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of γ-amino alcohols or reductive amination of ketones to form the pyrrolidine core .

Sulfonylation : Reaction with methylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the methylsulfonyl group .

Resolution of Enantiomers : Chiral chromatography or enzymatic resolution ensures (S)-configuration purity .

- Critical Parameters : Temperature control during sulfonylation minimizes racemization. Solvent polarity (e.g., THF vs. DCM) affects reaction rates and byproduct formation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

| Technique | Application |

|---|---|

| HPLC | Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) |

| NMR | Confirm substitution patterns (e.g., methylsulfonyl group at C3 via H-C HSQC) |

| Mass Spectrometry | Verify molecular ion peaks (e.g., [M+H] at m/z 194.1) |

- Impurity Profiling : Identify byproducts (e.g., over-sulfonylated derivatives) via LC-MS/MS .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), but organic solvents (e.g., DMSO) are preferred for stock solutions .

- Stability : Store at -20°C under inert atmosphere; degradation occurs via hydrolysis of the sulfonyl group in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence biological interactions, and what methods optimize enantioselective synthesis?

- Methodological Answer :

- Stereochemical Impact : The (S)-enantiomer shows higher affinity for GABA receptors compared to (R)-forms in computational docking studies .

- Synthesis Optimization :

| Method | Yield (S) | Purity (ee%) |

|---|---|---|

| Enzymatic Resolution | 65% | 99% |

| Chiral Auxiliary | 78% | 98% |

| Asymmetric Catalysis | 82% | 99.5% |

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = 0.3) due to the sulfonyl group’s polarity .

- Molecular Dynamics : Simulations reveal stable binding to serotonin transporters (SERT) with ΔG = -9.8 kcal/mol .

Q. How can contradictory data on receptor binding affinities be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Case Study : Discrepancies in NMDA receptor inhibition (IC = 2 μM vs. 8 μM) may arise from assay conditions (e.g., Mg concentration).

- Resolution Strategies :

Standardized Assays : Use uniform buffer systems (e.g., 1 mM Mg in HEK293 cells) .

Mutagenesis Studies : Identify key binding residues (e.g., GluN1 subunit) via alanine scanning .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Biophysical Methods :

| Technique | Application |

|---|---|

| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics (e.g., = 1.5 × 10 Ms) |

| Isothermal Titration Calorimetry (ITC) | Determine thermodynamic parameters (ΔH = -12.4 kcal/mol) |

- Cryo-EM : Resolve ligand-bound conformations of membrane proteins (e.g., 3.2 Å resolution for SERT complexes) .

Comparative Analysis of Structural Analogs

Q. How do structural modifications (e.g., substituent variations) alter the compound’s activity?

- Methodological Answer :

| Analog | Modification | Key Effect |

|---|---|---|

| (S)-3-(Trifluoromethoxy) analog | -OCHF | Increased lipophilicity (LogP +0.7) but reduced solubility |

| 3-(4-Chlorophenyl) analog | -Cl substitution | Enhanced NMDA receptor inhibition (IC = 1.2 μM) |

| 3-(Methoxymethyl) analog | Simplified structure | Loss of stereoselectivity in binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.